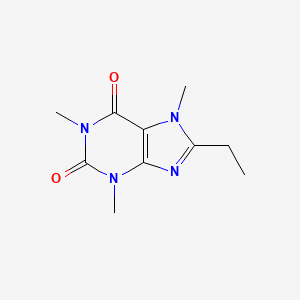![molecular formula C9H10N4OS B11885218 3-(4-Aminothieno[2,3-d]pyrimidin-6-yl)propanamide CAS No. 885268-99-5](/img/structure/B11885218.png)
3-(4-Aminothieno[2,3-d]pyrimidin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminothieno[2,3-d]pyrimidin-6-yl)propanamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminothieno[2,3-d]pyrimidin-6-yl)propanamide can be achieved through a one-pot reaction involving the condensation of 3-acetylcoumarin, malononitrile, and elemental sulfur, catalyzed by L-proline . This reaction is typically carried out under microwave irradiation, which enhances the yield and efficiency of the process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis suggests a scalable and efficient approach for industrial applications. The solvent-free conditions and the use of readily available reagents make this method attractive for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminothieno[2,3-d]pyrimidin-6-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thieno[2,3-d]pyrimidines .
Scientific Research Applications
3-(4-Aminothieno[2,3-d]pyrimidin-6-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Aminothieno[2,3-d]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with potential therapeutic applications.
Uniqueness
3-(4-Aminothieno[2,3-d]pyrimidin-6-yl)propanamide stands out due to its unique combination of the thieno[2,3-d]pyrimidine core with a propanamide group. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
885268-99-5 |
|---|---|
Molecular Formula |
C9H10N4OS |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
3-(4-aminothieno[2,3-d]pyrimidin-6-yl)propanamide |
InChI |
InChI=1S/C9H10N4OS/c10-7(14)2-1-5-3-6-8(11)12-4-13-9(6)15-5/h3-4H,1-2H2,(H2,10,14)(H2,11,12,13) |
InChI Key |
JNXVZNSDGXNJMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC=NC(=C21)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)





![2-(Ethyldimethylsilyl)benzo[d]thiazole](/img/structure/B11885206.png)





